2-Cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane
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Overview
Description
2-Cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[55]undecane is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which is followed by regioselective reactions to introduce the necessary substituents . The reaction conditions often involve the use of catalysts such as l-proline and specific temperature controls to ensure the desired regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-Cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
9-(6-methoxypyrimidin-4-yl)-4-methyl-1-(2-methylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one: Used in scientific research for its unique structural properties.
Uniqueness
2-Cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[55]undecane is unique due to its specific spirocyclic structure and the presence of both cyclopropyl and methoxypyrimidinyl groups
Properties
IUPAC Name |
2-cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-28-22-13-21(24-17-25-22)26-11-9-23(10-12-26)14-19(18-5-3-2-4-6-18)15-27(16-23)20-7-8-20/h2-6,13,17,19-20H,7-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKCIGRKHKCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC3(CC2)CC(CN(C3)C4CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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